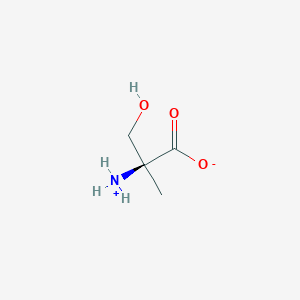
2-Methyl-L-serine
概要
説明
2-Methyl-L-serine is the L-enantiomer of 2-methylserine . It is a non-proteinogenic L-alpha-amino acid and a 2-methylserine . It is an enantiomer of a 2-methyl-D-serine . It is a tautomer of a 2-methyl-L-serine zwitterion .
Synthesis Analysis
L-serine synthesis occurs via the phosphorylated pathway in humans . This process employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Molecular Structure Analysis
The molecular formula of 2-Methyl-L-serine is C4H9NO3 . Its average mass is 119.119 Da and its monoisotopic mass is 119.058243 Da .
Physical And Chemical Properties Analysis
2-Methyl-L-serine has a density of 1.3±0.1 g/cm3 . Its boiling point is 345.8±32.0 °C at 760 mmHg . The molar refractivity is 27.2±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .
科学的研究の応用
Role in Bioprocess Engineering
2-Methyl-L-serine, as a derivative of L-serine, plays a crucial role in bioprocess engineering. It is used in the production of high-yield L-serine strains of Escherichia coli, which are constructed through a series of defined genetic modification methodologies . This has significant implications for the large-scale industrial production of L-serine .
Importance in Food, Cosmetic, and Pharmaceutical Industries
L-serine, and by extension 2-Methyl-L-serine, is widely used in the food, cosmetic, and pharmaceutical industries . It is identified as one of the top 30 most interesting biochemical building blocks .
Role in Protein Synthesis and Neurotransmission
L-serine plays an essential role in a broad range of cellular functions including protein synthesis and neurotransmission . The hydroxyl side-chain of L-serine contributes to the polarity of proteins and serves as a primary site for binding a phosphate group to regulate protein function .
Involvement in Folate and Methionine Cycles
L-serine is involved in folate and methionine cycles . It plays a key role in the synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids .
Potential Therapeutic Use
Recent studies indicate increased requirements for L-serine and its potential therapeutic use in some diseases . L-serine deficiency is associated with impaired function of the nervous system, primarily due to abnormal metabolism of phospholipids and sphingolipids .
Use in Therapy of Disorders
Therapeutic benefits of L-serine have been reported in primary disorders of serine metabolism, diabetic neuropathy, hyperhomocysteinemia, and amyotrophic lateral sclerosis . Use of L-serine and its metabolic products, specifically D-serine and phosphatidylserine, has been investigated for the therapy of renal diseases, central nervous system injury, and in a wide range of neurological and psychiatric disorders .
作用機序
Target of Action
The primary target of 2-Methyl-L-serine is Serine Hydroxymethyltransferase (SHMT) . SHMT is a key enzyme in serine metabolism, catalyzing the reversible conversion of serine to glycine . This enzyme plays a crucial role in cell growth and regulation .
Mode of Action
2-Methyl-L-serine interacts with its target, SHMT, by competing with the natural substrate, serine . This interaction can lead to a decrease in the enzymatic activity of SHMT, affecting the conversion of serine to glycine .
Biochemical Pathways
2-Methyl-L-serine affects the serine metabolic pathway. Serine is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and can be converted to glycine through the action of SHMT . By interacting with SHMT, 2-Methyl-L-serine can potentially alter this pathway, affecting the production of glycine and other downstream metabolites .
Pharmacokinetics
Studies on l-serine, a similar compound, suggest that it can be absorbed orally and distributed throughout the body . The metabolism and excretion of 2-Methyl-L-serine are currently unknown and would require further investigation.
Result of Action
Given its interaction with shmt, it could potentially affect cellular functions related to serine metabolism, such as protein synthesis, cell growth, and regulation .
Safety and Hazards
将来の方向性
L-serine has been suggested as a ready-to-use treatment, as also recently proposed for Alzheimer’s disease . It is concluded that there are disorders in which humans cannot synthesize L-serine in sufficient quantities, that L-serine is effective in therapy of disorders associated with its deficiency, and that L-serine should be classified as a “conditionally essential” amino acid .
特性
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937461 | |
| Record name | 2-Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-L-serine | |
CAS RN |
16820-18-1 | |
| Record name | 2-Methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)



![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

